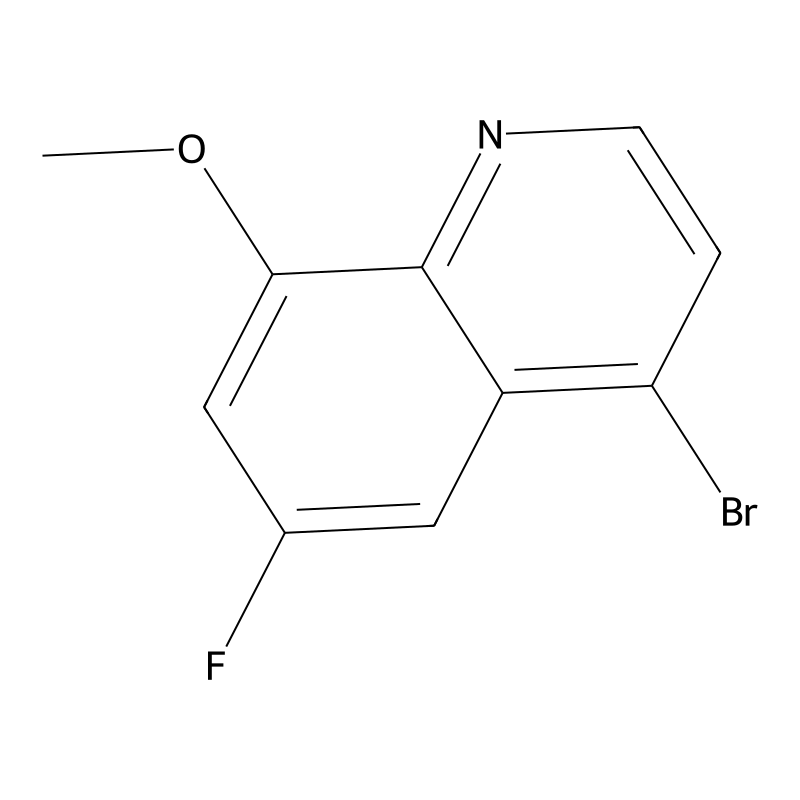

4-Bromo-6-fluoro-8-methoxyquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Building Block

Some chemical suppliers offer 4-Bromo-6-fluoro-8-methoxyquinoline as a research chemical, potentially useful as a building block for the synthesis of more complex molecules with desired properties []. However, specific research applications for this purpose are not documented.

Literature Search

A search of scientific databases like PubChem indicates no published research directly investigating 4-Bromo-6-fluoro-8-methoxyquinoline [].

Further exploration might involve:

Patent Literature

Patent databases may contain information on the use of 4-Bromo-6-fluoro-8-methoxyquinoline in specific applications, although these details may be limited to protect intellectual property.

Future Research

Given the presence of a bromine, fluorine, and methoxy group, 4-Bromo-6-fluoro-8-methoxyquinoline could potentially be investigated for its biological activity or other properties relevant to medicinal chemistry or materials science. However, no current research following these avenues is publicly documented.

4-Bromo-6-fluoro-8-methoxyquinoline is a heterocyclic compound classified as a dihalogenated quinoline derivative. Its chemical formula is and it has a molecular weight of 256.07 g/mol. The compound features a quinoline backbone with bromine and fluorine substituents at the 4 and 6 positions, respectively, and a methoxy group at the 8 position. This structure contributes to its unique chemical properties, making it a valuable intermediate in various chemical syntheses, particularly in medicinal chemistry and material science applications .

4-Bromo-6-fluoro-8-methoxyquinoline exhibits reactivity typical of halogenated aromatic compounds. Notable reactions include:

- Nucleophilic Aromatic Substitution: The presence of the bromine and fluorine atoms allows for nucleophilic substitution reactions, where nucleophiles can replace these halogens under suitable conditions.

- Pd-Catalyzed Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds .

These reactions are essential for synthesizing more complex molecules in pharmaceutical development.

The compound has shown promise as an active pharmaceutical ingredient (API). It is particularly noted for its role in the synthesis of linrodostat, an inhibitor of indoleamine 2,3-dioxygenase, which is involved in cancer immunotherapy. Linrodostat has been characterized as a potent agent against certain types of cancer by modulating immune responses . Additionally, derivatives of quinoline compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.

Synthesis of 4-bromo-6-fluoro-8-methoxyquinoline typically involves several steps:

- Starting Materials: The synthesis often begins with commercially available quinoline derivatives.

- Halogenation: Bromination and fluorination are performed using halogenating agents under controlled conditions.

- Methoxylation: The introduction of the methoxy group can be achieved through methylation reactions using methylating agents like dimethyl sulfate or methyl iodide.

- Purification: The final product is purified through recrystallization or chromatography to obtain high purity suitable for research or pharmaceutical applications .

4-Bromo-6-fluoro-8-methoxyquinoline finds applications in:

- Pharmaceuticals: As an intermediate in the synthesis of drugs targeting cancer and other diseases.

- Material Science: Used in developing dyes for organic light-emitting diodes (OLEDs) and solar cells due to its fluorescent properties .

- Chemical Research: Serves as a building block in organic synthesis for creating more complex molecules.

Research indicates that 4-bromo-6-fluoro-8-methoxyquinoline interacts with various biological targets due to its structural features. Studies have focused on its mechanism as an indoleamine 2,3-dioxygenase inhibitor, highlighting its potential to enhance immune responses against tumors. Further interaction studies are crucial for understanding its pharmacodynamics and optimizing its efficacy as a therapeutic agent .

Several compounds share structural similarities with 4-bromo-6-fluoro-8-methoxyquinoline, including:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 4-Bromo-6-fluoroquinoline | Lacks methoxy group; used in similar applications | |

| 4-Chloro-6-fluoro-8-methoxyquinoline | Chlorine instead of bromine; different reactivity | |

| 4-Bromo-6-fluoro-8-methylquinoline | Methyl group instead of methoxy; varied biological activity |

Uniqueness

The uniqueness of 4-bromo-6-fluoro-8-methoxyquinoline lies in its specific combination of halogen substituents and the methoxy group, which enhances its solubility and reactivity compared to other similar compounds. This makes it particularly effective for use in drug discovery and development processes aimed at targeting specific biological pathways involved in diseases like cancer .

Quinoline derivatives represent a cornerstone of medicinal chemistry due to their structural versatility and biological relevance. The quinoline scaffold—a bicyclic aromatic system comprising fused benzene and pyridine rings—serves as a privileged framework for designing compounds with diverse pharmacological activities. Over 8,000 quinoline derivatives have been systematically engineered for applications ranging from antimicrobial agents to neuroprotective therapies. Notably, substitutions at positions 4, 6, and 8 of the quinoline ring enhance bioactivity by modulating electronic properties and binding affinities. For instance, halogen and methoxy groups improve solubility and target selectivity, making these derivatives critical in drug discovery pipelines.

Significance of Halogenated Heterocycles

Halogenated heterocycles, particularly bromo- and fluoro-substituted compounds, are pivotal in synthetic chemistry due to their reactivity and stability. Bromine enhances electrophilic substitution rates, while fluorine’s electronegativity fine-tunes electronic distributions, improving metabolic stability. In quinoline systems, halogenation at positions 4 and 6 facilitates cross-coupling reactions, enabling the construction of complex architectures for pharmaceuticals and materials. For example, 4-bromo-8-fluoroquinoline derivatives exhibit potent inhibitory effects on enzymes like monoamine oxidase B (MAO-B), relevant to neurodegenerative diseases.

Historical Context of Methoxyquinoline Research

Methoxyquinolines emerged as key intermediates in antimalarial drug development, with 8-methoxyquinoline derivatives like primaquine demonstrating clinical efficacy. The methoxy group (–OCH₃) at position 8 enhances membrane permeability and reduces oxidative degradation. Recent advancements have expanded their utility to anticancer and antiviral agents, driven by structural modifications at adjacent positions. For instance, 4-bromo-6-fluoro-8-methoxyquinoline combines halogen and methoxy substituents to optimize both reactivity and bioavailability.

Current State of Knowledge on 4-Bromo-6-fluoro-8-methoxyquinoline

4-Bromo-6-fluoro-8-methoxyquinoline (C₁₀H₇BrFNO; MW: 256.07 g/mol) is a tri-substituted quinoline derivative with emerging applications in medicinal and materials chemistry. Its synthesis leverages regioselective halogenation and methoxylation strategies, yielding a compound amenable to further functionalization via Suzuki-Miyaura couplings. Preliminary studies highlight its potential as a linrodostat precursor—an indoleamine 2,3-dioxygenase inhibitor for cancer immunotherapy—though comprehensive biological data remain limited.

Chemical Properties and Structural Analysis

Molecular Characteristics and Physicochemical Properties

The compound’s structure features a bromine atom at position 4, fluorine at position 6, and a methoxy group at position 8. Key properties include:

| Property | Value/Prediction | Source |

|---|---|---|

| Molecular Formula | C₁₀H₇BrFNO | |

| Molecular Weight | 256.07 g/mol | |

| Boiling Point | 325.9±37.0°C | |

| Density | 1.588±0.06 g/cm³ | |

| pKa | 1.02±0.33 |

The electron-withdrawing effects of bromine and fluorine reduce electron density at the pyridine nitrogen, enhancing hydrogen-bonding capacity. The methoxy group contributes to lipophilicity (LogP: 3.15), favoring blood-brain barrier penetration.

Spectroscopic and Computational Insights

- NMR: The ¹H NMR spectrum exhibits a singlet for the methoxy protons at δ 3.90 ppm and aromatic protons between δ 7.50–8.30 ppm.

- IR: Stretching vibrations at 1,250 cm⁻¹ (C–O–C) and 1,540 cm⁻¹ (C–Br) confirm substituent identities.

- DFT Studies: Computational models predict preferential radical scavenging via hydrogen atom transfer (HAT) at position 8, attributed to methoxy stabilization.

Synthesis and Structural Modification

Common Synthetic Routes

- Halogenation-Methoxylation Cascade:

- Cross-Coupling Reactions:

Recent Advances in Functionalization

- Pd-Catalyzed Amination: Enables substitution of bromine with amines for neuroactive compound synthesis.

- Nucleophilic Aromatic Substitution: Fluorine at position 6 reacts with Grignard reagents to yield alkylated derivatives.

Applications in Chemical Research

Medicinal Chemistry Innovations

- Anticancer Agents: Serves as a linrodostat intermediate, inhibiting immunosuppressive pathways in tumor microenvironments.

- Neuroprotection: Structural analogs inhibit MAO-B (IC₅₀: 0.8 μM), offering potential in Parkinson’s disease therapy.

Materials Science and Sensors

- OLEDs: Bromine enhances electron mobility in emissive layers, improving device efficiency.

- Fluorescent Probes: Methoxy groups enable pH-sensitive fluorescence for biosensing applications.

Agrochemical Development

- Pesticides: Fluorine-substituted quinolines disrupt insect neurotransmission, showing efficacy against nematodes.